molecular formula C11H6Cl2N2OS B2443008 4-Chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile CAS No. 1000931-79-2

4-Chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile

Cat. No. B2443008
CAS RN: 1000931-79-2
M. Wt: 285.14
InChI Key: PQBKALYCVNUCLA-UHFFFAOYSA-N
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Description

4-Chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile, also known as CCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemistry and Properties of Benzothiazoles

The chemical and properties of benzothiazoles, including compounds like 4-Chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile, have been extensively studied. These compounds are known for their versatile chemistry, which allows for a wide range of applications, including spectroscopic properties, magnetic properties, biological and electrochemical activity. Their unique structural features make them potential candidates for further investigation in various fields of chemistry and material science Boča, Jameson, & Linert, 2011.

Synthesis of Benzothiazoles

The synthesis of benzothiazole derivatives, such as 4-Chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile, plays a critical role in the development of new materials and drugs. These compounds serve as key intermediates in the preparation of metal passivators and light-sensitive materials, highlighting their importance in green chemistry and practical applications in industry Gu, Yu, Zhang, & Xu, 2009.

Therapeutic Potential and Pharmacological Activities

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The structure of benzothiazoles, such as 4-Chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile, makes them candidates for the development of new therapeutic agents. Their simple structure and ease of synthesis allow for the creation of chemical libraries that could lead to the discovery of new drugs Kamal, Hussaini Syed, & Malik Mohammed, 2015.

Antioxidant Capacity and Chemical Reactions

The antioxidant capacity of benzothiazoles and their reactions are of significant interest. Studies on the ABTS/potassium persulfate decolorization assay highlight the complexity of reactions involving benzothiazoles and the need for further investigation to understand their antioxidant capacity fully. These insights can guide the development of new antioxidants and contribute to a better understanding of their mechanisms of action Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020.

Environmental and Industrial Applications

The versatility of benzothiazole compounds extends to environmental and industrial applications. Their potential in treating wastewater and as intermediates in the synthesis of environmentally friendly materials demonstrates the broad applicability of these compounds. Research into the degradation of organic pollutants using benzothiazole-based catalysts underscores the importance of these compounds in addressing environmental challenges Husain & Husain, 2007.

properties

IUPAC Name

(Z)-4-chloro-2-(5-chloro-1,3-benzothiazol-2-yl)-3-hydroxybut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N2OS/c12-4-9(16)7(5-14)11-15-8-3-6(13)1-2-10(8)17-11/h1-3,16H,4H2/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRZXYIHBPQWMZ-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)C(=C(CCl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)N=C(S2)/C(=C(/CCl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(5-chloro-2,3-dihydro-1,3-benzothiazol-2-ylidene)-3-oxobutanenitrile

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